Influenza NP (147-155)
Description
Contextualization of Influenza A Virus and Nucleoprotein (NP) as a Conserved Internal Antigen
The influenza A virus is a major cause of seasonal epidemics and occasional pandemics, posing a significant global health threat. nih.gov Current vaccines primarily target the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are highly variable and prone to antigenic changes. nih.govresearchgate.net This variability necessitates the annual reformulation of vaccines. nih.gov In contrast, the internal proteins of the influenza virus, such as the nucleoprotein (NP), are more highly conserved across different subtypes. nih.govmdpi.com
The NP is a multifunctional protein essential for the transcription and replication of the viral genome. nih.govnih.gov While not exposed on the surface of the virus particle, NP is presented on the surface of infected cells, making it a target for the cellular immune response. nih.gov The high degree of conservation of NP, with less than 11% difference in amino acid sequences among influenza A viruses, makes it an attractive target for developing broadly protective or "universal" influenza vaccines. mdpi.comnih.gov
Identification and Characterization of Influenza NP (147-155) as an Immunodominant CD8+ T-Cell Epitope
Within the conserved NP, the peptide sequence spanning amino acids 147-155 has been identified as a major site for immune recognition. plos.org This specific fragment, with the amino acid sequence TYQRTRALV, is an immunodominant epitope for CD8+ cytotoxic T-lymphocytes (CTLs). nih.govfrontiersin.org CD8+ T-cells are a crucial component of the adaptive immune system, responsible for identifying and eliminating virus-infected cells, thus helping to clear the infection. researchgate.netmdpi.com The NP (147-155) epitope has been shown to be a primary target of the CTL response during an influenza A virus infection. plos.orgspringermedizin.de
The immunodominance of the NP (147-155) epitope has been extensively studied in murine models, particularly in BALB/c mice which possess the H-2Kd major histocompatibility complex (MHC) class I molecule. d-nb.infoasm.org This MHC molecule is responsible for presenting the NP (147-155) peptide to CD8+ T-cells, initiating the cytotoxic response. aai.org Studies have consistently demonstrated that in these models, a significant portion of the anti-influenza CD8+ T-cell response is directed specifically against this epitope. plos.orgspringermedizin.deasm.org The NP (147-155) peptide is considered the immunodominant epitope of the nucleoprotein in BALB/c mice. d-nb.info
A key feature of the NP (147-155) epitope is its high level of conservation across various strains and subtypes of the influenza A virus. plos.orgasm.org For instance, the sequence is identical between the H1N1 strain A/PR/8/34 and the H3N2 strain A/NL/18/94. d-nb.info This conservation means that an immune response generated against this epitope from one influenza strain has the potential to recognize and respond to a wide range of other strains, including those that cause seasonal and pandemic flu. nih.govmdpi.com This cross-reactivity is a cornerstone of its potential in universal vaccine design.
Rationale for Influenza NP (147-155) as a Target for Cross-Protective Immunity and Universal Vaccine Strategies
The highly conserved nature of the NP (147-155) epitope and its ability to induce a strong, cross-reactive CD8+ T-cell response form the primary rationale for its investigation as a target for universal influenza vaccines. nih.govnih.govplos.orgasm.org The goal of a universal vaccine is to provide broad protection against multiple influenza strains, eliminating the need for annual vaccinations and offering a defense against newly emerging pandemic strains. nih.govmdpi.com
By targeting a conserved internal protein like NP, and specifically the immunodominant NP (147-155) epitope, vaccine strategies aim to elicit a T-cell-mediated immunity that can recognize and clear infected cells regardless of the viral subtype. nih.govnih.gov This approach complements traditional vaccines that primarily induce antibody responses against the variable surface proteins. osivax.com Several preclinical studies have shown that inducing NP-specific CTLs, particularly those targeting the 147-155 epitope, can contribute to viral clearance and protection against lethal influenza challenges in animal models. nih.govasm.org
Overview of Research Trajectories Investigating Influenza NP (147-155)
Research into Influenza NP (147-155) has followed several key trajectories. Early research focused on identifying and characterizing its role as an immunodominant CTL epitope in murine models. asm.org Subsequent studies have explored its potential in various vaccine platforms, including DNA vaccines, viral vectors like adenovirus, and peptide-based vaccines, often in combination with adjuvants to enhance the immune response. nih.govplos.orgd-nb.info
Current research continues to investigate methods to optimize the induction of NP (147-155)-specific T-cell responses. This includes exploring different delivery systems, such as nanoparticles, and combining NP-based antigens with other conserved viral proteins to broaden the protective immune response. researchgate.netmdpi.com Furthermore, there is ongoing research into the cellular mechanisms that govern the immunodominance of this epitope and how to best harness this for effective and long-lasting cross-protection against influenza A viruses. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C48H82N16O14 |
|---|---|
Molecular Weight |
1107.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI Key |
WOUNFMMWMQKJJQ-WNGIYMBZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Molecular Mechanisms of Antigen Processing and Major Histocompatibility Complex Mhc Class I Presentation of Influenza Np 147 155
Endogenous Antigen Processing Pathways Leading to NP (147-155) Generation
The processing of endogenous antigens, such as viral proteins synthesized within an infected cell, is a critical first step in the MHC class I antigen presentation pathway. For the influenza NP (147-155) epitope, this process is predominantly mediated by the proteasome, although alternative mechanisms have also been described.
The ubiquitin-proteasome system is the principal machinery responsible for the degradation of cytosolic proteins, including viral antigens like the influenza nucleoprotein. frontiersin.org Viral proteins are targeted for degradation, unfolded, and threaded through the proteasome, a multi-catalytic protease complex. howarthgroup.org This process generates a diverse pool of peptides. nih.gov The immunoproteasome, a specialized form of the proteasome induced by inflammatory signals, often enhances the production of peptides that are compatible with MHC class I binding. researchgate.net
Studies involving the degradation of a 24-mer peptide from the influenza nucleoprotein, which contains the NP (147-155) sequence, have shown that the proteasome exhibits preferred cleavage sites. researchgate.net A significant number of these cleavage sites are located around the C-terminus of the NP (147-155) epitope. While some of these cleavages can result in the destruction of the epitope, others are crucial for its liberation. researchgate.net Research has indicated that targeting the NP protein for increased proteasomal degradation can enhance the activation of NP-specific CD8+ T cells in vitro, particularly when the amount of antigen is limited. nih.gov This suggests that the efficiency of proteasomal processing directly impacts the quantity of available epitopes for MHC class I presentation. nih.gov
Table 1: Proteasomal Cleavage Sites in an Influenza Nucleoprotein 24-mer Peptide Containing the NP (147-155) Epitope This table is based on data from digests with mammalian proteasomes, highlighting the complexity of epitope generation.
| Peptide Region | Dominant Cleavage Sites | Impact on NP (147-155) Epitope |
| N-terminal to epitope | Arg11, Arg13 | Liberates N-terminus of potential precursors |
| C-terminal to epitope | Arg17, and others clustered around the C-terminus | Crucial for C-terminal trimming, some cleavages can destroy the epitope |
While the proteasome is central to the generation of MHC class I epitopes, evidence suggests the existence of alternative and non-proteasomal processing pathways. It has been proposed that longer peptide fragments containing the minimal epitope may be produced in the cytosol and subsequently trimmed in the endoplasmic reticulum (ER). nih.govjefferson.edu The existence of such precursor peptides suggests that proteases other than the proteasome may be involved in the final trimming steps.
Furthermore, studies have explored TAP-independent presentation pathways. In some experimental systems, NP (147-155) can be presented even in the absence of functional TAP, suggesting that alternative routes for peptide translocation into the ER exist. rupress.org One such proposed mechanism involves the transport of precursor proteins from the ER back into the cytosol for processing, a pathway that could be influenced by modifications such as glycosylation. rupress.org
Transporter Associated with Antigen Processing (TAP)-Mediated Transport of NP (147-155)
Once generated in the cytosol, peptide fragments are translocated into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP). TAP is a heterodimeric protein complex that selectively transports peptides, typically 8-16 amino acids in length, into the ER lumen. howarthgroup.org
The efficiency of TAP-mediated transport can be a limiting factor in the presentation of certain epitopes. nih.gov Interestingly, studies have shown that the minimal NP (147-155) nonamer is not efficiently transported by TAP in in vitro assays. nih.govjefferson.edu This has led to the hypothesis that a longer precursor peptide containing the NP (147-155) sequence is the actual substrate for TAP, with subsequent trimming occurring within the ER. nih.govjefferson.edu However, experiments using minigenes that express only the minimal NP (147-155) epitope have demonstrated that it can be a potent immunogen, suggesting that under certain conditions, the minimal epitope can access the MHC class I loading pathway. nih.govjefferson.edunih.gov Bypassing TAP by directly targeting the peptide to the ER with a signal sequence has been shown to result in excellent primary T cell responses, though not consistently better than those from cytosolic expression, indicating that TAP transport of NP (147-155) precursors is not always a severe bottleneck in vivo. nih.gov
MHC Class I (HLA-A*02:01 / H-2K^d^) Loading and Peptide Stabilization
Inside the ER, the transported peptides are loaded onto nascent MHC class I molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC).
The peptide-loading complex is composed of the MHC class I heavy chain, β2-microglobulin (β2m), calreticulin, ERp57, tapasin, and the TAP transporter itself. howarthgroup.org Tapasin plays a crucial role by bridging the MHC class I molecule to TAP, facilitating the capture of peptides. The PLC ensures that only peptides with a high affinity for the MHC class I binding groove are stably loaded. howarthgroup.org This process of "peptide editing" is critical for the selection of immunodominant epitopes. While the general components and function of the PLC are well-understood, specific interactions that favor the loading of the NP (147-155) peptide are part of the broader mechanism of peptide selection based on binding affinity and stability within the HLA-A*02:01 or H-2K^d^ groove.
The amino acid sequences flanking an epitope can have a profound impact on its processing and presentation. nih.govnih.gov Studies have shown that the addition of even a few amino acids to the C-terminus of the NP (147-155) peptide can severely reduce its presentation to CTLs. nih.govnih.gov Conversely, extending both the N- and C-terminal flanking regions with the full native NP sequences can greatly enhance its presentation. nih.govnih.gov This suggests that flanking residues contain important information that influences the efficiency of proteasomal cleavage, TAP transport, and/or trimming within the ER. nih.govnih.gov The stability of recombinant nanoparticles carrying the NP (147-155) epitope has also been shown to be critical for an efficient CTL response, with stability at 37°C being a key factor. researchgate.net
Table 2: Effect of Flanking Sequences on NP (147-155) Presentation This table summarizes findings from studies using minigenes expressing the NP (147-155) epitope with different flanking regions.
| Flanking Sequence Modification | Effect on In Vitro and In Vivo Presentation | Implied Mechanism |
| Addition of two C-terminal residues (NP 157-158) | Severely reduced presentation | Interference with C-terminal processing |
| Extension with N- and C-terminal flanking residues (NP 137-146 and 159-168) | Failed to increase antigenicity | Insufficient information for enhanced processing |
| Further extension to include all additional NP residues | Greatly enhanced presentation | Contains signals for efficient processing and transport |
Efficiency and Kinetics of NP (147-155) Presentation from Various Antigenic Contexts
The efficiency and kinetics of influenza nucleoprotein (NP) (147-155) peptide presentation on Major Histocompatibility Complex (MHC) class I molecules are critically dependent on the original form and context of the antigen. Research demonstrates that the processing of the full-length NP protein yields the NP (147-155) epitope with markedly lower efficiency compared to when the epitope is expressed from smaller, truncated forms or minimal "minigene" constructs. nih.govnih.gov This discrepancy highlights that the steps involved in generating the precise 9-amino acid peptide from the larger parent protein are a significant limiting factor in the magnitude of the subsequent immune response. nih.gov
Efficiency of Peptide Generation
Studies utilizing recombinant vaccinia viruses to express different forms of the NP antigen have provided quantitative insights into the efficiency of peptide generation. nih.gov When the full-length NP (residues 1-498) is the source antigen, the number of NP (147-155) peptides presented per cell is surprisingly low. nih.gov In contrast, when the minimal NP (147-155) epitope is expressed directly within the cell from a minigene, the number of peptides presented on the cell surface is vastly greater. nih.gov
Direct quantification revealed that cells expressing the full-length nucleoprotein generate approximately 30 molecules of the NP (147-155) peptide per cell. nih.gov However, cells expressing a minigene product encoding just the minimal epitope can produce around 55,000 copies of the peptide per cell. nih.gov This indicates that cytosolic or endoplasmic reticulum-targeted minigene products are presented far more efficiently than longer polypeptides. nih.gov The data suggests that the processing of the full-length protein is a key bottleneck, limiting the availability of the epitope for MHC class I loading. nih.gov This is further supported by in vivo studies where minigene constructs induced a greater primary pulmonary cytotoxic T lymphocyte (CTL) response than the full-length NP recombinant. core.ac.uk
The initial form of the antigen can also involve extracellular processing. For instance, a longer peptide, NP (147-158R-), is rendered active by the serum protease angiotensin-converting enzyme (ACE), which cleaves it to the final NP (147-155) epitope. nih.gov This demonstrates that extracellular proteolysis can be a crucial step for generating the active peptide from certain precursor antigens. nih.gov
| Antigenic Context | Peptides Presented per Cell | Relative Efficiency | Reference |
|---|---|---|---|
| Full-Length Nucleoprotein (NP 1-498) | ~30 | Low | nih.gov |
| Minigene Product | ~55,000 | Very High | nih.gov |
| Truncated NP Fragments | Intermediate | Intermediate | nih.gov |
Kinetics of Presentation and T-Cell Response
The kinetics of NP (147-155) presentation influence the timing of the adaptive immune response. Following an influenza virus infection, the presentation of the NP (147-155) epitope leads to the detection and expansion of specific CD8+ T cells. researchgate.net In murine models of influenza infection, NP (147-155)-specific CD8+ T cells are typically detectable in the bronchoalveolar lavage fluid by day 6 post-infection. researchgate.net
The population of these specific T cells expands, reaching a plateau between days 8 and 10 post-infection. researchgate.netfrontiersin.org More detailed kinetic studies show an increase in the numbers of NP (147-155)+ CD8+ effector memory T cells in mediastinal lymph nodes, lungs, and spleen at day 8 post-infection. frontiersin.org The use of antigen-pulsed dendritic cells can lead to an even earlier recruitment of influenza-specific T cells into the lungs of infected mice, with significantly higher numbers of NP (147-155)–specific CD8+ T cells observed as early as day 4 post-infection compared to controls. nih.gov
The form of the antigen also impacts the kinetics of the T-cell response. Primary CTL responses are more rapidly and robustly elicited by recombinant vaccinia viruses that express NP minigene products compared to those expressing the full-length NP. nih.gov This aligns with the efficiency data, indicating that the more efficient presentation from minigenes leads to a faster and stronger initiation of the T-cell response. nih.gov
| Time Post-Infection | Key Kinetic Event | Reference |
|---|---|---|
| Day 4 | Early recruitment of NP (147-155)-specific CD8+ T cells with DC administration | nih.gov |
| Day 6 | NP (147-155)-specific CD8+ T-cells become detectable in airways | researchgate.net |
| Day 8 | Increased numbers of NP (147-155)+ CD8+ T cells in lymph nodes, lungs, and spleen | frontiersin.org |
| Days 8-10 | Peak or plateau of NP (147-155)-specific CD8+ T-cell expansion | researchgate.net |
Structural Biology of Influenza Np 147 155 Mhc Class I T Cell Receptor Tcr Interactions
Structural Characteristics of the NP (147-155) Peptide within the MHC Class I Binding Groove
The NP (147-155) nonapeptide, with the sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV), adopts a specific and extended conformation when bound within the peptide-binding groove of the MHC Class I molecule H-2K^d^. smolecule.comresearchgate.net This binding is stabilized by key "anchor" residues that fit into specific pockets within the groove. researchgate.net
For the NP (147-155) peptide, the primary anchor residues are Tyrosine at position 2 (P2), Threonine at position 5 (P5), and Valine at position 9 (P9). researchgate.net These residues protrude into specialized pockets of the H-2K^d^ binding cleft, securing the peptide. researchgate.net The remaining residues of the peptide are also involved in interactions, with some side chains pointing upwards, out of the groove, making them available for TCR recognition. researchgate.net Specifically, the side chains of Arginine at P4 and Arginine at P6 prominently extend out from the groove, becoming key features for TCR interaction. researchgate.net
The conformation of the peptide is not rigid but exists in a dynamic state, fluctuating between various conformational substates. nih.gov This inherent flexibility within the peptide-MHC complex is thought to be a critical factor in the process of T-cell receptor sampling and selection. nih.gov
| Parameter | Description |
| Peptide Sequence | TYQRTRALV (Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine) smolecule.com |
| MHC Allele | H-2K^d^ (in BALB/c mice) nih.gov |
| Conformation | Extended, bound within the MHC Class I groove smolecule.com |
| Primary Anchor Residues | Tyrosine (P2), Threonine (P5), Valine (P9) researchgate.net |
| TCR-Exposed Residues | Arginine (P4), Arginine (P6) prominently extend upwards researchgate.net |
| Flexibility | The peptide-MHC complex exhibits conformational flexibility, which is crucial for TCR recognition nih.gov |
Crystallographic and Computational Analysis of NP (147-155)-MHC Class I Complexes
X-ray crystallography has provided high-resolution insights into the three-dimensional structure of the NP (147-155) peptide in complex with the H-2K^d^ molecule. These studies confirm the extended conformation of the peptide within the MHC binding groove. researchgate.net The crystallographic data clearly show the side chains of the anchor residues—Tyr (P2), Thr (P5), and Val (P9)—deeply embedded within the corresponding pockets of the H-2K^d^ molecule, while the side chains of Arg (P4) and Arg (P6) are exposed for TCR interaction. researchgate.net
Computational studies, including molecular dynamics (MD) simulations, complement this structural data by revealing the dynamic nature of the complex. nih.gov These simulations indicate that the MHC I groove can fluctuate between different conformations, a process that facilitates the sampling and selection of high-affinity peptides. nih.gov This dynamic behavior is essential for the peptide editing process, where the MHC molecule "tries on" various peptides to find the most stable binder for presentation on the cell surface. nih.gov
| Study Type | Key Findings | Reference |
| X-ray Crystallography | Revealed the precise conformation of the TYQRTRALV peptide within the H-2K^d^ binding groove. Identified Tyr (P2), Thr (P5), and Val (P9) as primary anchor residues. Showed Arg (P4) and Arg (P6) are prominently exposed. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Demonstrated the conformational flexibility and dynamic nature of the MHC I-peptide complex. Suggested that these motions are key to the peptide selection and editing process. | nih.gov |
TCR Recognition Principles and Repertoire Diversity Specific to NP (147-155)-MHC
T-cell recognition is a highly specific event where the TCR on a CD8+ T cell engages with the peptide-MHC (pMHC) complex on an antigen-presenting cell. nih.gov The TCR interacts with both the MHC helices and the presented peptide, with the hypervariable Complementarity-Determining Region 3 (CDR3) loops of the TCR primarily contacting the peptide residues. nih.gov
For the NP (147-155)-H-2K^d^ complex, the exposed arginine residues at P4 and P6 are critical for TCR recognition. The TCR repertoire specific for this epitope can be diverse, meaning that different TCRs with varying alpha and beta chain sequences can recognize the same pMHC complex. mdpi.com However, this diversity is not unlimited, and certain TCR gene usages can be dominant in the response. The immunodominance of the NP (147-155) epitope can be influenced by the available T-cell receptor repertoire in an individual. researchgate.net The human T-cell repertoire is vast, estimated at around 2 x 10^7^ distinct TCRs, allowing for the recognition of a wide array of pathogens. mdpi.com
Molecular Determinants of TCR Affinity and Avidity for NP (147-155) Epitope
The strength of the interaction between the TCR and the pMHC complex is defined by affinity (the binding strength of a single TCR to a single pMHC) and avidity (the accumulated strength of multiple interactions). This interaction strength is a critical determinant of T-cell activation. nih.gov
Studies have shown that even though the NP (147-155) peptide binds to H-2K^d^ with a relatively lower affinity compared to other subdominant epitopes from the same protein, it elicits an immunodominant response. rupress.org This paradox is explained by the high functional avidity of the T-cells that recognize this complex. T-cells specific for NP (147-155) require significantly fewer pMHC complexes on the target cell to become activated and carry out their effector functions, such as killing infected cells. rupress.org This suggests that the TCRs recognizing NP (147-155) have a high affinity for the complex. rupress.org
The molecular determinants of this high affinity lie in the specific chemical interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—between the amino acid residues of the TCR's CDR loops and the exposed residues of the NP (147-155) peptide, particularly the prominent arginines at P4 and P6. researchgate.netnih.gov The precise geometry and charge distribution at the interface of the TCR and the pMHC complex are crucial for a stable and effective immunological synapse, leading to robust T-cell activation. nih.gov
Phenotypic and Functional Characterization of T Cell Responses Elicited by Influenza Np 147 155
Induction and Expansion of NP (147-155)-Specific CD8+ Cytotoxic T Lymphocytes (CTLs)
The induction of a CD8+ T-cell response begins when professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), present the NP (147-155) peptide on their Major Histocompatibility Complex (MHC) class I molecules. frontiersin.orgsemanticscholar.org This presentation activates naïve CD8+ T-cells with a corresponding T-cell receptor, initiating their proliferation and differentiation into effector CTLs. frontiersin.org Both natural infection and various vaccination strategies can elicit and expand NP (147-155)-specific CD8+ T-cells.
Vaccination with recombinant adenovirus vectors encoding the NP protein has been shown to induce robust NP (147-155)-specific CD8+ T-cell responses, particularly when administered mucosally (intranasally). plos.org Similarly, peptide-based immunogens incorporating the NP (147-155) determinant, especially when combined with adjuvants like CpG or heat shock protein gp96, effectively elicit these specific CTLs. nih.govnih.gov Following a challenge with the influenza virus, these vaccination-induced memory T-cells are recruited to the lungs to mediate viral clearance. nih.gov
During a natural influenza virus infection in BALB/c mice, the CD8+ T-cell response is directed against a variety of epitopes, but the response to NP (147-155) is typically immunodominant. plos.orgnih.gov However, the hierarchy of this response can be altered by the method of immune priming.
For instance, one study found that while NP (147-155)-specific CD8+ T-cells were more abundant than those specific for other NP epitopes after natural infection, immunization with a gp96-adjuvanted vaccine resulted in a more balanced response against several epitopes. nih.govasm.org This suggests that vaccination can broaden the T-cell response beyond the typical immunodominance seen in infection. nih.gov Intranasal immunization with a recombinant adenovirus expressing NP (rAd/NP) also leads to a significant increase in the percentage of NP (147-155) tetramer-specific CD8+ T-cells in the lungs following a viral challenge. plos.org
Table 1: Comparison of NP (147-155)-Specific CD8+ T-Cell Responses
| Priming Method | Relative Magnitude of NP (147-155) Response | Key Findings | Source |
|---|---|---|---|
| Natural Infection | Immunodominant | Response is stronger for NP (147-155) compared to other NP epitopes like NP (39-47) and NP (218-226). | nih.gov |
| gp96-Adjuvanted Vaccine | Co-dominant | Induces a broader response, with similar levels of T-cells for NP (147-155), NP (39-47), and NP (218-226). | nih.govasm.org |
Once activated, NP (147-155)-specific CTLs eliminate virus-infected cells through two primary mechanisms: the release of cytotoxic granules and the production of effector cytokines. frontiersin.org
Cytolysis: CTLs induce apoptosis in infected target cells primarily through the perforin (B1180081)/granzyme pathway. frontiersin.org Perforin creates pores in the target cell membrane, allowing granzymes to enter and initiate cell death cascades. frontiersin.org The Fas/FasL pathway can also contribute to this process. frontiersin.org The ability of CTLs to lyse infected cells is a critical component of viral clearance. nih.govsemanticscholar.org
Cytokine Production: NP (147-155)-specific CTLs are potent producers of pro-inflammatory and antiviral cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgfrontiersin.org IFN-γ has direct antiviral effects and enhances the activity of other immune cells, while TNF-α is a primary pro-inflammatory cytokine that can induce apoptosis in infected cells. frontiersin.org Studies have demonstrated that NP (147-155)-specific CD8+ T-cells secrete IFN-γ upon stimulation with the peptide. nih.gov Some CTLs are considered more potent if they are multifunctional, meaning they can produce multiple cytokines simultaneously, such as IFN-γ, TNF-α, and Interleukin-2 (B1167480) (IL-2). frontiersin.orgnih.gov
Table 2: Key Effector Functions of NP (147-155)-Specific CTLs
| Effector Function | Mechanism | Key Molecules | Source |
|---|---|---|---|
| Cytolysis | Induction of apoptosis in infected cells. | Perforin, Granzymes, Fas Ligand (FasL) | frontiersin.org |
| Antiviral Cytokine Production | Inhibition of viral replication and modulation of the immune response. | Interferon-gamma (IFN-γ) | frontiersin.orgnih.gov |
Memory Formation and Persistence of NP (147-155)-Specific CD8+ T Cells
Following the resolution of an acute influenza infection, a small population of antigen-specific CD8+ T-cells persists as long-lived memory cells. asm.org These memory cells are crucial for providing rapid protection upon subsequent encounters with the virus. researchgate.net The formation and maintenance of a robust memory pool, including cells specific for NP (147-155), is a key goal of universal influenza vaccine strategies. While peptide immunization alone can induce T-cells, these may be short-lived; however, the persistence of these cells can be dramatically enhanced when administered with stimuli that promote dendritic cell maturation. asm.org
The memory CD8+ T-cell pool is heterogeneous and can be broadly divided into two main circulating subsets: central memory T-cells (Tcm) and effector memory T-cells (Tem).
Central Memory (Tcm) CD8+ T-cells: These cells typically reside in secondary lymphoid organs. Studies suggest that Tcm cells represent a dominant subset in human blood for influenza-specific responses and act as a long-term immune reservoir. nih.govimmunopaedia.org.za They are poised to rapidly proliferate and differentiate into effector cells upon re-exposure to the virus. immunopaedia.org.za
Effector Memory (Tem) CD8+ T-cells: These cells are found in peripheral tissues and can exert immediate effector functions upon encountering their cognate antigen. frontiersin.org Following influenza infection, increased numbers of NP (147-155)-specific CD8+ Tem cells can be observed in the lungs and spleen long after the initial infection has resolved. frontiersin.org Research indicates that the repertoires of circulating Tcm and Tem subsets are largely distinct, suggesting they may develop from different pathways. nih.gov
In addition to circulating memory cells, a specialized subset of non-circulating, tissue-resident memory T-cells (Trm) is established in the lungs following respiratory infection. frontiersin.orgjci.org These lung-Trm cells are critical for frontline defense against subsequent influenza challenges. nih.govmdpi.com
NP (147-155)-specific CD8+ T-cells are a component of this lung-Trm population. nih.gov These cells, often identified by markers like CD69 and CD103, reside directly within the lung tissue and airways, allowing for rapid response at the site of infection. frontiersin.orgjci.org The presence of NP (147-155)-specific lung-Trm cells is strongly correlated with heterosubtypic immunity, providing protection against different influenza strains. nih.gov Upon secondary infection, these Trm cells can rapidly produce IFN-γ and mediate viral clearance, often before a systemic immune response can be fully mobilized. nih.govmdpi.com
Consideration of CD4+ T Cell Responses and Help in Relation to NP (147-155) Immunity
While CD8+ T-cells are the direct effectors that kill infected cells, their optimal activation, expansion, and memory formation are often dependent on help from CD4+ T-cells. nih.govmdpi.com CD4+ T-cell help is critical for the generation and recall of long-lived memory CD8+ T-cells that can effectively respond to a secondary viral challenge. nih.govnih.gov
This "help" is mediated through several mechanisms. Activated CD4+ T-cells can "license" dendritic cells by interacting through CD40-CD40L, which enhances the DC's ability to prime CD8+ T-cells. nih.gov CD4+ T-cells also contribute to the survival and expansion of CTLs through the production of cytokines like IL-2. nih.gov Although primary CD8+ T-cell responses to acute influenza infection can sometimes be activated without CD4+ T-cell help, the development of a robust and durable memory CD8+ T-cell pool, including those specific for NP (147-155), is significantly compromised in the absence of CD4+ T-cells. nih.govnih.gov Therefore, vaccine strategies aiming to induce potent NP (147-155)-specific CTLs often incorporate CD4+ T-cell epitopes to ensure the development of long-lasting, protective immunity. nih.govasm.org
Impact of Priming Modality on NP (147-155)-Specific T Cell Quality and Quantity
The method used to first expose the immune system to the influenza nucleoprotein (NP) epitope (147-155), a process known as priming, significantly influences the subsequent T cell response. Different priming modalities, such as natural infection versus vaccination, the specific vaccine platform used, and the route of administration, can alter the number, functional capability, and immunodominance of NP (147-155)-specific T cells.
Research demonstrates that the immunodominance hierarchy of T cell responses can differ substantially based on the priming method. asm.org For instance, following a natural influenza virus infection, CD8+ T cells specific for NP (147-155) are typically more abundant than those targeting other epitopes like NP (39-47) or NP (218-226). asm.org However, when a gp96-adjuvanted monovalent split vaccine is used for priming, the CD8+ T cell responses against these three epitopes are similar in magnitude. asm.org This suggests that while natural infection leads to a focused and dominant response to NP (147-155), the gp96-adjuvanted vaccine promotes a broader response, engaging a wider array of epitopes. asm.org These differences may arise from distinct antigen handling and presentation by different antigen-presenting cells (APCs) involved in the two priming modes. asm.org
The choice of vaccine construct and the inclusion of adjuvants are also critical determinants of the T cell response quality and quantity. Synthetic peptide immunogens incorporating the NP (147-155) determinant have been shown to induce both CD8 T cells and viral clearing responses. asm.org Studies comparing different formulations found that the most significant reduction in lung virus titers was achieved with immunogens that included not only the NP (147-155) cytotoxic T lymphocyte (CTL) determinant but also a CD4 T-cell determinant and lipid groups. asm.org Similarly, using the heat shock protein gp96 as an adjuvant with the NP (147-155) peptide elicits specific CD8 T cell responses. nih.gov The memory T cells generated by this priming method can be recalled upon a subsequent influenza challenge, migrating from lymph nodes to the lungs to facilitate viral clearance. nih.gov The use of other adjuvants, such as CpG alone with NP (147-155), has been found to induce a more modest CTL response. nih.gov
Furthermore, the vector used to deliver the epitope plays a crucial role. Studies using vaccinia virus (VAC) recombinants to express the NP (147-155) epitope revealed that minigene constructs induced a greater primary pulmonary CTL response compared to a full-length NP-VAC recombinant. nih.gov However, this increased quantity of CTLs did not translate into better protective quality; the induced CTLs failed to reduce peak virus titer or accelerate viral clearance in challenged mice. nih.gov This highlights a potential dissociation between the induction of a high frequency of cytotoxic T cells and the generation of an effective, protective viral clearing response. asm.orgnih.gov
The route of administration for a vaccine can also dramatically impact the resulting T cell immunity. Research using a recombinant adenovirus-based vaccine expressing influenza nucleoprotein (rAd/NP) showed that intranasal administration elicited robust CD8 T cell responses in the lungs and airways. researchgate.net In contrast, intramuscular or sublingual administration of the same vaccine resulted in weak or insignificant NP (147-155)-specific CD8 T cell responses in the lungs. researchgate.net
Table 1: Comparison of NP (147-155)-Specific T Cell Responses by Priming Modality
| Priming Modality | Key Findings on T Cell Quantity & Quality | Source |
|---|---|---|
| Natural Influenza Infection | NP (147-155) epitope is immunodominant, with more abundant specific CD8+ T cells compared to other NP epitopes. | asm.org |
| gp96-Adjuvanted Vaccine | Induces a broader response; NP (147-155) response is similar in magnitude to other NP epitopes. Elicits a strong recall response from memory T cells upon challenge. | asm.orgnih.gov |
| Synthetic Peptide + CD4 Help + Lipids | Induces a significant viral clearing response, showing high functional quality. | asm.org |
| Vaccinia Virus (Minigene Construct) | Induces a high quantity of primary pulmonary CTLs. | nih.gov |
| Vaccinia Virus (Minigene Construct) | Despite high quantity, the CTLs do not provide protection or accelerate viral clearance, indicating lower functional quality. | nih.gov |
| Adenovirus Vector (Intranasal) | Elicits strong NP-specific CD8+ T cell responses in the lungs. | researchgate.net |
| Adenovirus Vector (Sublingual) | Fails to induce significant levels of NP (147-155) tetramer-specific CD8 T cells in the lungs. | researchgate.net |
| Peptide with CpG Adjuvant | Induces a modest CTL response. | nih.gov |
Role of Influenza Np 147 155 Specific Immunity in Host Protection and Viral Countermeasures
Contribution of NP (147-155)-Specific T Cells to Viral Clearance and Cross-Protection
T cells targeting the conserved NP (147-155) epitope are instrumental in mediating protection against various influenza A virus strains. This protection is not limited to the infecting strain but can extend to different subtypes, a phenomenon known as cross-protection.
Vaccination strategies designed to elicit NP (147-155)-specific T cell responses have demonstrated significant protective efficacy in preclinical mouse models against both homologous (same strain) and heterologous (different, non-matched strain) influenza virus challenges. plos.org For instance, a single intranasal immunization with a recombinant adenovirus encoding NP (rAd/NP) provided potent protection against both types of challenges. plos.org This protection is directly correlated with the magnitude of the NP-specific CTL response. plos.org
Studies have shown that immunization with vaccines that induce a strong recall response of NP (147-155)-specific CD8+ T cells is associated with enhanced viral clearance. asm.orgnih.gov Upon challenge, these memory T cells are recruited to the lungs, where they contribute to controlling the infection. nih.govfrontiersin.org The depletion of CD8+ T cells in vaccinated animals abrogates this protective effect, confirming the essential role of this T cell subset in mediating heterologous protection. asm.org
Different vaccine platforms have been utilized to induce these protective responses. A recombinant attenuated Salmonella vaccine delivering influenza NP resulted in 100% protection against a lethal challenge when administered intranasally or intraperitoneally. nih.gov Similarly, vaccination with the NP (147-155) peptide itself, when adjuvanted, could provide partial to significant protection. One study found that immunization with an adjuvanted NP (147-155) peptide resulted in a 50% survival rate against a lethal heterologous challenge. asm.orgnih.gov
| Vaccination Strategy | Challenge Virus | Outcome in Preclinical Model (BALB/c mice) | Reference |
|---|---|---|---|
| Recombinant Adenovirus encoding NP (rAd/NP), intranasal | Homologous (A/PR/8/34) & Heterologous (A/Philippines, H3N2) | Complete protection; correlated with NP-specific CD8+ T cell recruitment to lungs. | plos.org |
| gp96-adjuvanted NP (147-155) peptide | Heterologous (A/PR/8/34) | 50% survival rate 14 days after lethal infection. | asm.orgnih.gov |
| Split virus vaccine + R4Pam2Cys adjuvant | Heterologous (X31, H3N2) | Protection absent when CD8+ T cells were depleted, confirming their role. | asm.org |
| Attenuated Salmonella expressing NP | rWSN (H1N1) | 100% protection with intranasal or intraperitoneal immunization. | nih.gov |
The protective effects of NP (147-155)-specific CD8+ T cells are mediated through two primary mechanisms: the direct killing of infected cells and the secretion of antiviral cytokines.
Direct Lysis: As cytotoxic T lymphocytes (CTLs), NP (147-155)-specific CD8+ T cells recognize the NP epitope presented on MHC class I molecules on the surface of virus-infected respiratory epithelial cells. nih.gov Upon recognition, CTLs release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target cell. plos.org This process eliminates the source of new virus production, thereby limiting viral spread and facilitating clearance of the infection. nih.gov
Cytokine-Mediated Antiviral Activity: In addition to their cytotoxic function, activated NP (147-155)-specific CD8+ T cells secrete key antiviral cytokines, most notably gamma interferon (IFN-γ). asm.org IFN-γ has pleiotropic effects; it can induce an antiviral state in uninfected neighboring cells, making them more resistant to infection. It also enhances the antigen-presenting capabilities of various cells by upregulating MHC molecule expression and recruits other immune cells to the site of infection. asm.org Studies have shown that vaccination leading to higher numbers of IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2)-producing NP (147-155)-specific CD8+ T cells correlates with enhanced protection. asm.org
Immune Evasion Strategies Targeting NP (147-155) Epitope Presentation or Recognition
Despite the effectiveness of the T cell response against conserved epitopes like NP (147-155), the influenza virus has evolved mechanisms to evade this surveillance, allowing it to persist and replicate.
Although NP is highly conserved compared to surface glycoproteins, mutations can still occur. juniperpublishers.com Viral escape from CTL recognition can happen through several mutational strategies. researchgate.netnih.gov
Mutations in Anchor Residues: The NP (147-155) peptide must bind to an MHC class I molecule to be presented to T cells. This binding is dependent on specific "anchor residues" within the peptide sequence. A mutation at one of these anchor positions can impair or completely prevent the peptide from binding to the MHC molecule, rendering the infected cell "invisible" to NP (147-155)-specific T cells. juniperpublishers.comresearchgate.netnih.gov
Mutations in T-Cell Receptor (TCR) Contact Residues: Other residues within the epitope are critical for interacting with the T-cell receptor on the CTL. A mutation in one of these contact residues can prevent the CTL from recognizing and binding to the peptide-MHC complex, even if the peptide is properly presented. researchgate.netnih.gov
Mutations Flanking the Epitope: Amino acid changes in the regions of the NP protein that flank the 147-155 sequence can also lead to immune evasion. researchgate.net These mutations can interfere with the proper processing of the full-length NP protein by the proteasome, preventing the correct NP (147-155) epitope from being generated in the first place. researchgate.netnih.gov
Engineering and Manipulation of Influenza Np 147 155 for Research and Immunological Modalities
Synthetic Peptide Design and Chemical Synthesis of NP (147-155)
The design of the synthetic NP (147-155) peptide, with the amino acid sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV), is based on its identification as a conserved and immunodominant epitope in various influenza A virus strains. nih.gov Its ability to be recognized by cytotoxic T lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd makes it a critical tool for studying cellular immunity in mouse models. nih.gov
The chemical synthesis of Influenza NP (147-155) is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise, sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The process involves cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. Two main chemical strategies are employed in SPPS:
Boc Chemistry: Utilizes a tert-butyloxycarbonyl (Boc) protecting group for the α-amino group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). A study detailed the synthesis of NP (147-155) using Boc chemistry on a Boc-aminoacyl-OCH2-Pam resin. asm.org
Fmoc Chemistry: Employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed by a mild base such as piperidine. This method uses milder conditions for cleavage from the resin, which can be advantageous. nih.gov
Following the complete assembly of the peptide chain, the peptide is cleaved from the resin support. For instance, in the Boc method, a strong acid like hydrofluoric acid (HF) is used for cleavage. asm.org The final step involves purification of the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity. The purified peptide is then lyophilized to yield a stable white powder. asm.org
| Synthesis Method | Key Features | Protecting Group | Cleavage Agent Example |
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain anchored to a solid resin support; allows for excess reagents to drive reactions to completion. nih.gov | Boc or Fmoc | Strong acid (e.g., HF) for Boc; Milder agents for Fmoc. asm.orgnih.gov |
| Solution Phase Synthesis (SPS) | Coupling of amino acids or peptide fragments in solution; intermediates can be purified at each step. nih.gov | Various | Dependent on protecting groups used. |
| Microwave-Assisted SPPS | Utilizes microwave energy to accelerate coupling and deprotection steps, shortening synthesis time. nih.gov | Typically Fmoc | Standard cleavage cocktails. |
| Native Chemical Ligation (NCL) | Chemoselective coupling of unprotected peptide fragments in aqueous solution to form a native peptide bond. nih.gov | N/A for ligation step | N/A for ligation step |
Development of NP (147-155) Peptide Analogs and Modified Epitopes
To improve the immunological properties of the native NP (147-155) epitope, researchers have developed various peptide analogs and modified epitopes. These modifications are primarily aimed at enhancing the peptide's interaction with MHC molecules or the T-cell receptor (TCR), thereby augmenting the resulting immune response.
Enhancement of MHC Binding Affinity or T-Cell Receptor Agonism
The immunogenicity of a peptide epitope is heavily dependent on its binding affinity and stability within the MHC class I groove. By altering amino acid residues, particularly at the anchor positions that interact directly with the MHC molecule, the peptide's affinity can be significantly increased. This prolonged presentation on the cell surface can lead to enhanced T-cell immunogenicity. This strategy involves substituting specific amino acids with others, including non-proteogenic amino acids, to improve the interactions between the peptide and the MHC molecule. While this has been demonstrated for other influenza epitopes, the principle is directly applicable to NP (147-155).
Furthermore, modifications can be designed to increase the agonistic properties of the peptide for the T-cell receptor. A higher TCR agonism can lead to more robust T-cell activation, proliferation, and effector function. Computational modeling and structure-based design are increasingly used to predict amino acid substitutions that can enhance TCR binding and T-cell activation.
Design of Altered Peptide Ligands (APLs) for Modulating T-Cell Responses
Altered Peptide Ligands (APLs) are variants of an epitope that have been modified to change the nature of the T-cell response. APLs can act as superagonists, partial agonists, or antagonists. The design of APLs for NP (147-155) could be used to fine-tune the T-cell response. For instance, a superagonist APL might elicit a stronger cytotoxic response, which could be beneficial for a vaccine. Conversely, a partial agonist might be used to induce a state of T-cell anergy or to shift the cytokine profile of the responding T cells, which is a valuable tool for studying T-cell signaling and function. The development of such APLs often involves screening combinatorial peptide libraries to identify sequences that preferentially activate specific T-cell clonotypes with desired functional characteristics.
Incorporation of NP (147-155) into Recombinant Proteins, Viral Vectors, and Nanoparticle Platforms
To overcome the generally low immunogenicity of small synthetic peptides when administered alone, the NP (147-155) epitope is frequently incorporated into larger, more complex delivery systems. These platforms serve to protect the epitope from degradation, facilitate its delivery to antigen-presenting cells (APCs), and provide inherent adjuvant properties to stimulate a stronger immune response.
Recombinant Proteins: The NP (147-155) sequence can be genetically fused to larger, highly immunogenic carrier proteins. For example, a recombinant fusion protein consisting of the full-length NP and the extracellular domain of the M2 protein (M2e) has been expressed in E. coli. This approach combines the T-cell epitopes of NP with the B-cell epitope of M2e to induce both cellular and humoral immunity.
Viral Vectors: Replication-deficient viral vectors are a potent means of delivering genetic material encoding the NP antigen to host cells, leading to endogenous expression and presentation of the NP (147-155) epitope on MHC class I molecules.
Adenovirus Vectors: Recombinant adenoviruses (rAd) expressing the influenza NP protein have been extensively studied. Intranasal or intramuscular administration of these vectors elicits robust NP-specific CD8+ T-cell responses and provides broad protection against challenge with different influenza strains. nih.govsci-hub.st
Modified Vaccinia Ankara (MVA): MVA is another viral vector used to express influenza antigens, including NP. Vaccination with MVA expressing NP and matrix protein 1 (M1) has been shown to induce strong IFN-γ CD8+ T-cell responses against the NP (147-155) epitope. plos.org
Nanoparticle Platforms: Nanoparticles offer a versatile platform for vaccine delivery due to their ability to mimic pathogens in size and shape, leading to enhanced uptake by APCs.
Self-Assembling Peptide Nanoparticles (SAPNs): The NP epitope can be incorporated into recombinant proteins that include an artificial self-assembling peptide (SAP). These proteins spontaneously form spherical nanoparticles, presenting the epitope in a highly ordered and repetitive manner, which enhances immunogenicity. nih.gov
Virus-Like Particles (VLPs): Nanoparticles derived from the papaya mosaic virus (PapMV) coat protein have been engineered to display the NP (147-155) epitope. The fusion of the epitope to the N-terminus of the coat protein was shown to be critical for nanoparticle stability and the induction of a potent CTL response. biorxiv.org
Polymeric Nanoparticles: Biodegradable polymers like trimethyl chitosan (B1678972) (TMC) have been used to encapsulate recombinant NP protein. These nanoparticles serve as an efficient delivery system and adjuvant, particularly for mucosal vaccination routes. frontiersin.org
| Platform | Description | Example Application for NP (147-155) |
| Recombinant Proteins | Genetic fusion of the epitope to a larger carrier protein. | Fusion of full-length NP with M2e protein to elicit both T-cell and B-cell responses. emory.edu |
| Viral Vectors | Use of a harmless virus to deliver the gene encoding the antigen. | Recombinant adenovirus (rAd/NP) used for mucosal vaccination to induce strong CD8+ T-cell responses. sci-hub.st |
| Nanoparticles | Sub-micron sized particles used as carriers and adjuvants. | Encapsulation of recombinant NP protein in trimethyl chitosan (TMC) nanoparticles for enhanced delivery. frontiersin.org |
Utilization of NP (147-155)-MHC Tetramers and Other Immunological Probes for T-Cell Tracking and Characterization
A major application of the synthetic NP (147-155) peptide is in the creation of immunological probes to directly detect and analyze epitope-specific T cells. The most prominent of these tools are MHC tetramers.
MHC Tetramers: These reagents consist of four identical MHC class I molecules (e.g., H-2Kd), each folded with the NP (147-155) peptide. plos.org The four MHC-peptide complexes are linked together by a streptavidin molecule, which is often conjugated to a fluorescent dye (e.g., PE or APC). The multivalent nature of the tetramer allows it to bind with high avidity to TCRs on the surface of CD8+ T cells that are specific for the NP (147-155) epitope.
T-Cell Tracking and Enumeration: By using fluorochrome-labeled NP (147-155)-MHC tetramers in conjunction with flow cytometry, researchers can directly identify, quantify, and track the population of NP-specific CD8+ T cells in various tissues—such as the lungs, spleen, lymph nodes, and peripheral blood—following vaccination or infection. nih.govnih.govplos.org This allows for a precise assessment of the magnitude, kinetics, and anatomical location of the T-cell response. For instance, studies have used these tetramers to show that intranasal vaccination leads to a higher frequency of NP (147-155)-specific CD8+ T cells in the lungs compared to intramuscular immunization.
Phenotypic and Functional Characterization: Tetramer staining is often combined with antibodies against other cell surface markers to characterize the phenotype of the NP-specific T cells. This can distinguish between naive, effector, and memory T-cell subsets (e.g., using markers like CD44, CD62L, and CD127).
Furthermore, to assess the function of these cells, tetramer staining can be coupled with other assays:
Intracellular Cytokine Staining (ICS): After a brief in vitro restimulation with the NP (147-155) peptide, cells can be stained for intracellular cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). This reveals the proportion of epitope-specific T cells that are capable of producing key effector cytokines. asm.orgnih.gov
Degranulation Assays: The cytotoxic potential of T cells can be measured by staining for the surface expression of CD107a (LAMP-1), a marker of lytic granule release, following peptide stimulation. frontiersin.org
In Vivo Cytotoxicity Assays: The lytic activity of NP-specific T cells can be assessed in vivo by tracking the elimination of target cells pulsed with the NP (147-155) peptide. nih.gov
These powerful tools are indispensable for evaluating the efficacy of new vaccine candidates designed to elicit T-cell mediated immunity against influenza virus. asm.orgnih.govplos.org
Computational and in Silico Approaches in Np 147 155 Research
Epitope Prediction Algorithms and Validation for NP (147-155) Variants
The identification of T-cell epitopes within viral proteins is a critical step in understanding and manipulating the immune response. Epitope prediction algorithms are computational tools that analyze the amino acid sequence of a protein to identify short peptides likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. For the influenza NP (147-155) epitope, with the canonical sequence TYQRTRALV, various algorithms are employed to predict its binding affinity to different MHC class I alleles. smolecule.com
Commonly used epitope prediction algorithms include those based on:
Artificial Neural Networks (ANNs): These algorithms are trained on large datasets of known peptide-MHC binding affinities to recognize patterns that predict binding.
Stabilized Matrix Method (SMM): This method uses position-specific scoring matrices to estimate the binding affinity of a peptide to an MHC molecule.
Consensus methods: These approaches combine the predictions of multiple algorithms to improve accuracy.
The design of immunogenic peptides using these bioinformatics tools is a key strategy for enhancing the success of potential vaccines. nih.gov The selection criteria for promising epitopes often include promiscuity (the ability to bind to multiple MHC alleles), protein surface exposure, and the degree of conservation among different viral strains. nih.gov
Validation of Predictions:
Crucially, in silico predictions must be validated experimentally. This is typically a multi-step process:
In Vitro Binding Assays: Predicted peptides are synthesized and tested for their ability to bind to purified MHC molecules in biochemical assays.
Immunogenicity Testing: The immunogenicity of the predicted epitopes is assessed by their ability to elicit a T-cell response. This is often done using techniques such as the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-producing T-cells (e.g., IFN-γ) upon stimulation with the peptide. asm.orgresearchgate.netplos.org For example, studies have used H2-Kd tetramers to detect NP (147-155)-specific CD8+ T-cells. asm.org
In Vivo Protection Studies: The ultimate validation comes from in vivo studies where immunization with the predicted epitope is shown to provide protection against a viral challenge in animal models. nih.govasm.org
For NP (147-155) variants, these predictive and validation pipelines are particularly important for understanding the potential for viral immune escape.
Molecular Modeling and Dynamics Simulations of NP (147-155)-MHC-TCR Complexes
Molecular modeling and molecular dynamics (MD) simulations offer atomic-level insights into the tricomponent interaction between the NP (147-155) peptide, the presenting MHC class I molecule, and the recognizing T-cell receptor (TCR). nih.govfrontiersin.org These computational techniques are vital for understanding the structural underpinnings of T-cell recognition and can elucidate the effects of amino acid substitutions on these interactions.
The general workflow for such studies involves:
Homology Modeling: Building a three-dimensional model of the NP (147-155)-MHC-TCR complex based on the known crystal structures of similar complexes.
Molecular Docking: Predicting the most favorable binding orientation of the TCR to the peptide-MHC (pMHC) complex.
Molecular Dynamics Simulations: Simulating the movements of the atoms within the complex over time to assess the stability of the interactions, identify key contact residues, and analyze conformational changes upon binding.
These simulations can reveal the intricate network of hydrogen bonds, salt bridges, and van der Waals forces that stabilize the complex. For the NP (147-155) epitope, such studies can pinpoint which of its amino acid side chains anchor it into the MHC binding groove and which are exposed for TCR recognition. MD simulations can also be used to investigate how viral variants of NP (147-155) might alter the conformation of the presented peptide, potentially disrupting TCR binding and leading to immune evasion.
Bioinformatic Analysis of NP (147-155) Conservation and Evolutionary Dynamics
Bioinformatic analysis of influenza virus sequence data is a powerful tool for assessing the conservation and evolutionary dynamics of the NP (147-155) epitope. nih.gov The high degree of conservation of the nucleoprotein among influenza A strains makes it a promising target for universal vaccines. mdpi.com
Large-scale sequence analyses have revealed that the NP (147-155) region is highly conserved across various influenza A subtypes. smolecule.commdpi.com This conservation is a key reason for its consideration as a component of a universal influenza vaccine. Despite this high level of conservation, some variability exists. Bioinformatic studies have identified naturally occurring variants of the NP (147-155) epitope.
Furthermore, evolutionary analyses can detect signals of positive selection in or near epitope regions, which can indicate that the virus is evolving to escape host immune pressure. nih.govnih.gov Studies have shown that while the NP protein as a whole is under purifying selection, specific sites within or flanking CTL epitopes can be under positive selection. nih.gov This continuous antigenic drift, where viral protein epitopes are altered by mutations, is a major mechanism of immune escape for influenza virus. nih.gov
Below is a table summarizing the conservation of the NP (147-155) epitope across different influenza A subtypes.
| Influenza A Subtype | Conservation of NP (147-155) |
| H1N1 | Highly Conserved |
| H3N2 | Highly Conserved |
| H5N1 | Highly Conserved |
Systems Immunology Approaches to Model NP (147-155)-Specific Responses
Systems immunology integrates experimental data with computational and mathematical modeling to gain a holistic understanding of the complex and dynamic nature of the immune response. nih.gov In the context of the NP (147-155) epitope, systems immunology approaches can be used to model the T-cell response to this specific peptide during influenza infection or following vaccination.
These models can incorporate a wide range of biological parameters, including:
The initial precursor frequency of NP (147-155)-specific T-cells.
The kinetics of T-cell activation, proliferation, and differentiation into effector and memory populations.
The trafficking of T-cells between different compartments, such as the lymph nodes, spleen, and lungs. nih.govnih.gov
The role of antigen-presenting cells (APCs) in initiating and shaping the T-cell response. nih.govnih.gov
The impact of viral load on the magnitude and duration of the immune response.
By developing mechanistic and semi-mechanistic ordinary differential equations, researchers can simulate the dynamics of the NP (147-155)-specific CD8+ T-cell response. nih.govnih.gov These models, when fitted to experimental data, can provide quantitative estimates of key biological parameters that are difficult to measure directly, such as T-cell expansion and migration rates. nih.govnih.gov For example, modeling has suggested that the spleen is a major contributor of effector CD8+ T-cells to the lungs during a primary influenza infection. nih.govnih.gov
Systems immunology models can also be used to test hypotheses about the factors that regulate the immunodominance of certain epitopes, such as NP (147-155) in BALB/c mice. nih.gov By integrating multi-omics data (e.g., transcriptomics, proteomics) with computational models, a more comprehensive picture of the NP (147-155)-specific immune response can be constructed, which can aid in the rational design of more effective universal influenza vaccines.
Influenza Np 147 155 in Universal Influenza Vaccine Research and Development Principles
Strategic Rationale for Targeting Conserved T-Cell Epitopes in Universal Vaccine Design
Conventional influenza vaccines primarily induce neutralizing antibodies against the variable head region of the HA protein. nih.gov This approach is effective against antigenically matched strains but is rendered less effective by antigenic drift and shift, necessitating annual vaccine reformulations. nih.gov A universal vaccine, in contrast, aims to stimulate immunity against conserved regions of the virus, thereby providing broader protection. nih.govmdpi.com
The internal proteins of the influenza virus, including NP and matrix protein 1 (M1), are significantly more conserved across different influenza A subtypes than the surface glycoproteins. nih.govnih.gov These proteins are crucial for viral replication and structure, limiting their capacity for mutation. nih.gov T-cell epitopes derived from these internal proteins, such as NP (147-155), are presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. This presentation allows for recognition and elimination of infected cells by CD8+ cytotoxic T-lymphocytes, a critical mechanism for viral clearance and reduction of disease severity. nih.govnih.gov
The strategic rationale for targeting conserved T-cell epitopes like NP (147-155) rests on several key principles:
Broad Cross-Reactivity: By targeting an epitope that is highly conserved across various influenza A strains, a vaccine can potentially induce an immune response that is effective against seasonal, pandemic, and zoonotic influenza viruses. mdpi.comnih.govflinders.edu.au
Induction of Cellular Immunity: T-cell-mediated immunity, particularly the CTL response, is vital for clearing established infections by killing virus-infected cells. nih.govnih.gov This complements the antibody-mediated protection that prevents initial infection.
Long-Term Immunity: T-cell memory can be long-lasting, potentially offering more durable protection than the annually waning antibody responses induced by current vaccines. mdpi.com
Research has demonstrated that influenza-specific T-cells can provide broad, heterotypic protective immunity in both mice and humans, supporting the development of T-cell-targeted universal influenza vaccines. nih.govflinders.edu.au Computational methods have been instrumental in identifying highly conserved T-cell epitopes with strong immunogenic potential across diverse viral subtypes. mdpi.com
Adjuvant Systems and Delivery Platforms for Inducing Robust NP (147-155)-Specific T-Cell Responses
To elicit a powerful and protective T-cell response against the NP (147-155) epitope, the peptide must be delivered in a manner that effectively stimulates the cellular arm of the immune system. This often requires the use of advanced adjuvant systems and delivery platforms, as short peptides by themselves are generally not very immunogenic. frontiersin.org
Recombinant viral vectors are a potent means of inducing robust T-cell responses. These vectors are engineered to express the influenza NP antigen, including the NP (147-155) epitope, within host cells, mimicking a natural viral infection and thereby strongly activating cellular immunity.
Adenovirus Vectors (Ad): Recombinant adenoviruses expressing influenza NP have been shown to induce strong NP-specific T-cell responses and provide a high level of protection against heterosubtypic virus challenges in preclinical models. nih.govplos.org Intranasal immunization with a recombinant adenovirus encoding NP (rAd/NP) has been found to elicit potent mucosal IgA and CD8+ T-cell responses directed at the NP (147-155) epitope. plos.org A single intranasal administration of rAd/NP has demonstrated the ability to provide robust protection against both homologous and heterologous influenza virus challenges. plos.org Studies have also explored the use of human and bovine adenovirus vectors to circumvent pre-existing immunity to common human adenovirus serotypes. nih.gov
Vaccinia Virus Vectors (e.g., Modified Vaccinia Ankara - MVA): MVA is a highly attenuated, replication-deficient poxvirus that has been successfully used as a vaccine vector. MVA-based vaccines expressing influenza NP and M1 have been shown to induce strong and broad immune responses that protect against various influenza A subtypes. nih.gov These vaccines have been tested in clinical trials and have been shown to induce virus-specific CD8+ T-cells in humans. nih.gov Combining MVA vectors expressing NP+M1 with those expressing chimeric hemagglutinin has demonstrated enhanced protection against H3N2 virus challenge in mice, highlighting the benefit of inducing both cellular and humoral immunity. nih.gov
| Delivery Platform | Key Findings |
| Adenovirus Vectors | Induce strong NP-specific T-cell responses and high levels of protection against heterosubtypic challenge. nih.govplos.org Intranasal delivery elicits robust mucosal immunity. plos.org |
| Vaccinia Virus (MVA) | Induces broad immune responses protecting against multiple influenza A subtypes. nih.gov Shown to be immunogenic in human clinical trials. nih.gov |
Subunit vaccines, which include only specific, purified components of a pathogen, offer a high safety profile. For T-cell induction, these formulations require potent adjuvants to stimulate the appropriate immune pathways.
Peptide Vaccines: Synthetic peptide vaccines incorporating the NP (147-155) epitope can directly stimulate CD8+ T-cells. To enhance their immunogenicity, these peptides can be formulated with adjuvants or modified. For instance, lipopeptides, which are synthetic peptides with a lipid moiety, can induce CD8+ T-cell responses even in the absence of a traditional adjuvant. asm.org Formulations combining the NP (147-155) CTL epitope with a CD4+ T-helper epitope and lipid groups have been shown to significantly improve viral clearance in preclinical challenge models. asm.org
Adjuvants: Various adjuvants have been explored to boost NP (147-155)-specific T-cell responses.
Toll-Like Receptor (TLR) Agonists: Adjuvants like monophosphoryl lipid A (MPLA), a TLR4 agonist, and CpG oligodeoxynucleotides (CpG), a TLR9 agonist, have been shown to enhance CTL responses to peptide antigens. nih.govresearchgate.net
Heat Shock Proteins: Glycoprotein 96 (gp96) has been used as an adjuvant with the NP (147-155) peptide, leading to partial protection in mice against viral infection and eliciting CD8+ T-cell responses. nih.govasm.org
Emulsions: Adjuvants like Montanide have been used in peptide vaccine formulations to enhance T-cell induction. frontiersin.org
Nanoparticles and VLPs are advanced delivery platforms that can enhance the immunogenicity of subunit antigens by presenting them to the immune system in a multivalent, particulate form, which can mimic the structure of a virus.
Protein Nanoparticles: Double-layered protein nanoparticles incorporating conserved influenza antigens like NP and NA have been developed. Immunization with these nanoparticles induced significant antigen-specific humoral and cellular responses, including NP (147-155) tetramer-specific CTL responses. researchgate.net The co-administration of MPLA with these nanoparticles further improved immune responses and conferred heterologous and heterosubtypic influenza protection. researchgate.net
Virus-Like Particles (VLPs): VLPs are self-assembling multiprotein structures that mimic the conformation of native viruses but lack the viral genetic material, making them non-infectious. VLPs can be engineered to display or encapsulate conserved antigens. For example, a dual-antigen VLP vaccine with externally displayed M2e antigens and encapsulated NP peptides induced stronger humoral and cellular immunity in mice compared to single-antigen vaccines, providing protection against a lethal H1N1 challenge. nih.gov This approach of presenting multiple conserved antigens on a single platform is a promising strategy for universal vaccine development. nih.gov
Immunological Assessment of Cross-Protective Potential of NP (147-155)-Based Vaccine Candidates in Preclinical Models
The efficacy of vaccine candidates targeting NP (147-155) is rigorously evaluated in preclinical animal models, typically mice, to assess their ability to induce protective immune responses against different influenza virus subtypes.
Key immunological parameters assessed include:
Magnitude and Quality of T-Cell Responses: This is often measured by quantifying the number of NP (147-155)-specific CD8+ T-cells that produce effector cytokines like interferon-gamma (IFN-γ) using techniques such as ELISpot and intracellular cytokine staining (ICS). nih.govresearchgate.net The cytotoxic potential of these T-cells is also evaluated.
Survival and Morbidity: Vaccinated animals are challenged with a lethal dose of an influenza virus, and their survival rates, weight loss, and other clinical signs are monitored to determine the level of protection.
Viral Clearance: The viral load in the lungs of challenged animals is measured to assess the ability of the vaccine-induced immune response to control and clear the infection.
Studies have consistently shown that vaccination with various platforms expressing NP can lead to protection via cellular immunity. researchgate.net For instance, immunization with a vaccinia virus vector expressing an NP+M1 fusion protein resulted in increased numbers of IFN-γ expressing cells upon stimulation with the NP (147-155) peptide. researchgate.net
| Preclinical Model Assessment | Outcome |
| T-Cell Response (IFN-γ ELISpot) | Increased numbers of NP (147-155)-specific IFN-γ secreting cells in vaccinated groups. nih.govresearchgate.net |
| Lethal Virus Challenge | Improved survival rates and reduced morbidity in vaccinated animals compared to controls. nih.govplos.org |
| Lung Viral Titers | Significant reduction in viral load in the lungs of vaccinated animals post-challenge. nih.gov |
A critical test for any universal influenza vaccine candidate is its ability to induce heterosubtypic immunity—protection against an influenza virus subtype that is different from the one from which the vaccine antigen was derived. The highly conserved nature of the NP (147-155) epitope across influenza A viruses makes it an ideal target for inducing such broad protection. nih.govnih.gov
Preclinical studies have provided strong evidence for the induction of heterosubtypic immunity by NP (147-155)-based vaccines. Vaccination with adenovirus vectors expressing NP has been shown to confer a high level of protection against challenge with a heterosubtypic virus. nih.gov Similarly, intranasal immunization with rAd/NP provided potent protection against both homologous (same subtype) and heterologous (different subtype) influenza virus challenges. plos.org
Computational screening and subsequent validation in HLA-transgenic mouse models have shown that vaccines based on conserved epitopes can elicit robust T-cell responses and provide cross-strain protection, supporting the feasibility of T-cell-targeted universal influenza vaccines. mdpi.com These findings demonstrate the proof-of-principle that conserved T-cell epitopes like NP (147-155) can induce broadly protective, heterotypic influenza immunity, providing a strong foundation for the continued development of universal influenza vaccines. nih.govflinders.edu.au
Integration of NP (147-155) with Other Conserved Antigens for Broadened Protection
In the pursuit of a universal influenza vaccine, a key strategy involves moving beyond single-antigen candidates to multi-antigen formulations that combine the highly conserved nucleoprotein (NP), particularly the immunodominant epitope NP (147-155), with other conserved viral components. This approach aims to elicit a multi-pronged immune attack, targeting different phases of the viral life cycle and engaging both cellular and humoral immunity to create a broader and more robust protective response against diverse influenza strains. mdpi.comnih.gov The rationale is that while NP, an internal protein, is a primary target for cross-reactive cytotoxic T-lymphocyte (CTL) responses essential for clearing infected cells, other conserved antigens can induce complementary protective mechanisms. nih.govnih.gov
Research has explored combining NP with several other conserved antigens, including Matrix protein 1 (M1), the ectodomain of Matrix protein 2 (M2e), Polymerase basic 1 (PB1), and Neuraminidase (NA). nih.govasm.orgresearchgate.net The M1 protein, like NP, is a conserved internal antigen that can induce T-cell responses. nih.gov The M2e is the external part of an ion channel protein on the virus surface, which is highly conserved and a target for antibodies that can mediate antibody-dependent cell-mediated cytotoxicity. researchgate.net Combining NP-targeted T-cell immunity with M2e-targeted antibody responses can therefore provide a more comprehensive defense. Similarly, PB1 is another internal protein that can be targeted by T-cells. asm.org Studies have shown that vaccines combining NP and M2 provide protection against a wide variety of influenza virus strains. fda.govresearchgate.net
The integration of multiple conserved antigens is often designed to overcome the limitations of any single component. For instance, while NP-based vaccines demonstrate significant protective effects, particularly in reducing viral loads, their efficacy can be enhanced. asm.org Research has shown that a combination of NP, PB1, and M1 can induce a strong, comprehensive immune response. asm.org In mouse models, vaccines based on the combination of NP with M1 or M2e have demonstrated superior protection compared to vaccines containing either antigen alone. asm.org This enhanced protection is attributed to the induction of a broader range of immune effectors that can recognize and eliminate virus-infected cells more efficiently, providing protection against various influenza A subtypes, including H1N1, H3N2, H5N1, H7N9, and H9N2. fda.govnih.gov
The delivery platform for these multi-antigen vaccines is also crucial for their immunogenicity. Various platforms, including recombinant adenovirus vectors, DNA vaccines, and protein nanoparticles, have been successfully used to deliver combinations of NP and other conserved antigens, proving effective in preclinical animal models. asm.orgresearchgate.netresearchgate.net These platforms facilitate the presentation of multiple antigens to the immune system, enhancing both the breadth and longevity of the protective response. researchgate.netnih.gov
The following table summarizes key research findings on the integration of influenza NP with other conserved antigens for broadened protection.
Table 1. Research Findings on Combined Conserved Antigen Vaccines
| Combined Antigens | Vaccine Platform/Delivery | Key Immune Response Findings | Protection Outcome |
| NP and M2 | Recombinant Adenovirus (rAd), intranasal | Induced persistent antibody and T-cell responses for over a year. researchgate.net | Provided long-lasting, broad protection against lethal challenges with H1N1, H3N2, and Influenza B viruses in mice. fda.govresearchgate.net |
| NP, PB1, and M1 | DNA and Vaccinia Virus | Induced a strong, comprehensive immune response. NP component elicited the strongest individual protection. asm.org | Combination vaccine provided significant protection against heterologous influenza virus challenge in mice. asm.org |
| NP and M2e | E. coli expressed fusion protein | Elicited a more robust immune response than NP alone. asm.org | Induced greater protection against a high lethal dose challenge in mice compared to the NP-only vaccine. asm.org |
| NP and Neuraminidase (NA) | Double-layered protein nanoparticles | Induced significant humoral and cellular responses, including neutralizing antibodies and NP147-155 tetramer-specific CTLs. researchgate.net | Co-administration with an adjuvant conferred heterologous and heterosubtypic influenza protection in animal models. researchgate.net |
| NP, M1, and HA | Adenovirus and MVA (prime-boost) | Induced immune responses against all three delivered antigens. frontiersin.org | Resulted in protection after viral challenge in animal studies. frontiersin.org |
| NP with Autophagy-Inducing Peptide C5 | Human Adenoviral vector (HAd), intranasal | Significantly higher number of NP-specific CD8 T cells secreting IFN-γ. nih.gov | Provided better protection against H1N1, H3N2, H5N2, H7N9, and H9N2 challenges compared to NP alone. nih.gov |
Advanced Methodologies and Future Research Directions in Influenza Np 147 155 Studies
High-Throughput Technologies for T-Cell Epitope Discovery and Validation
The identification and validation of T-cell epitopes are fundamental to vaccine design and understanding cell-mediated immunity. High-throughput technologies have revolutionized this process, allowing for large-scale screening of potential epitopes.
One primary method involves the use of synthetic peptide libraries that encompass the entire proteome of a virus like influenza. nih.gov These peptides can be screened using techniques such as the IFN-γ ELISPOT (Enzyme-Linked Immunospot) assay, which detects cytokine production from individual T-cells upon recognition of their specific epitope. nih.gov This approach has been successfully used to perform genome-wide screening for T-cell epitopes in influenza A, identifying numerous novel targets for both CD4+ and CD8+ T-cells. nih.gov For an epitope like NP (147-155), these technologies are used to validate its immunogenicity across different populations and to discover other potential conserved epitopes that could be included in a multi-epitope vaccine.
| Technology | Principle | Application in NP (147-155) Research |
| Peptide Libraries & ELISPOT | Synthesized peptides spanning viral proteins are co-cultured with immune cells (PBMCs). T-cell activation is measured by detecting cytokine (e.g., IFN-γ) secretion at a single-cell level. nih.gov | Validating the immunogenicity of NP (147-155) and screening for other conserved NP epitopes to confirm broad T-cell reactivity. |
| MHC-Tetramer Staining | Fluorescently labeled Major Histocompatibility Complex (MHC) molecules, pre-loaded with a specific peptide like NP (147-155), are used to directly stain and quantify epitope-specific T-cells via flow cytometry. nih.gov | Quantifying the frequency and expansion of NP (147-155)-specific CD8+ T-cells in blood and tissue samples following infection or vaccination. nih.gov |
| Peptide-MHC Microarrays | Large numbers of different peptide-MHC complexes are immobilized on a solid surface, allowing for high-throughput screening of T-cell binding from a sample. | Screening T-cell populations for reactivity against variants of the NP (147-155) epitope or other potential influenza epitopes simultaneously. |
Advanced Imaging Techniques for Visualizing NP (147-155)-Specific T-Cell Dynamics In Vivo
Understanding where, when, and how NP (147-155)-specific T-cells function within a living organism during an infection is critical. Advanced imaging techniques provide unprecedented insights into these dynamic processes.
Multiphoton Intravital Microscopy (IV-MPM) allows for real-time visualization of immune cell behavior within intact, living tissues. plos.org Studies using this technique have imaged CD8+ T-cell motility in the tracheas of mice infected with influenza. plos.org These experiments revealed that T-cell movement is dynamically regulated by the presence of antigen; T-cells slow down and are more confined in areas with high antigen presentation, indicative of engagement with infected cells, and then increase their speed after the virus is cleared. plos.org
Immuno-Positron Emission Tomography (immuno-PET) is a noninvasive, whole-body imaging method that can track immune cell populations. frontiersin.org By using a radiolabeled nanobody that recognizes the CD8α receptor, researchers can monitor the distribution of CD8+ T-cells throughout an influenza infection. frontiersin.org This has shown a significant increase of CD8+ T-cells first in the mediastinal lymph node for activation, followed by migration to the lungs to combat the infection. frontiersin.org
| Imaging Modality | Principle | Insights into NP (147-155)-Specific T-Cells |
| Multiphoton Intravital Microscopy (IV-MPM) | Uses long-wavelength lasers to excite fluorophores in a small focal volume, enabling deep-tissue, high-resolution imaging in living animals with minimal phototoxicity. plos.org | Allows direct observation of NP (147-155)-specific T-cells interacting with and killing influenza-infected cells in the respiratory tract. plos.org |
| Immuno-Positron Emission Tomography (Immuno-PET) | Involves injecting a positron-emitting radionuclide attached to an antibody or nanobody that targets a specific cell surface marker (e.g., CD8). The PET scanner detects the resulting gamma rays to create a 3D image of cell distribution. frontiersin.org | Provides a noninvasive, quantitative, and longitudinal view of the total body trafficking and accumulation of CD8+ T-cells (including the NP-specific population) in response to infection. frontiersin.org |
| Single vRNP Imaging (VIRIM-neg) | Utilizes fluorescently labeled nanobodies against the NP protein to visualize single viral ribonucleoproteins (vRNPs) as they enter and replicate within living cells. biorxiv.org | While not directly imaging T-cells, it provides a detailed map of the infection cycle, revealing the timing and location of NP antigen availability for presentation to T-cells. biorxiv.org |
CRISPR/Cas9 and Gene Editing Approaches for Studying NP (147-155) Presentation and Recognition
The CRISPR/Cas9 gene-editing tool has become invaluable for dissecting the host-pathogen interactions necessary for a successful immune response to epitopes like NP (147-155).
Genome-wide CRISPR knockout screens are a powerful method to identify host factors that either help or hinder viral replication. nih.govmcgill.ca In these screens, a library of cells is generated where each cell has a single gene knocked out. This cell library is then infected with influenza virus. By identifying which gene knockouts lead to reduced viral replication, scientists can pinpoint host proteins that are essential for the virus's life cycle, including steps like entry, uncoating, replication, and antigen presentation. nih.gov For example, such screens have identified host factors required for influenza virus endocytosis, a critical step before the NP protein can be processed and the NP (147-155) epitope can be presented on MHC class I molecules. nih.gov By targeting genes involved in the antigen presentation pathway, CRISPR can be used to study the precise molecular machinery required for NP (147-155) to be recognized by T-cells.
| CRISPR/Cas9 Application | Methodology | Relevance to NP (147-155) |
| Genome-Wide Knockout Screens | A library of cells is created, each with a different single-gene knockout. The library is infected with influenza, and genes whose absence prevents viral replication are identified. nih.govmcgill.ca | Identifies host factors essential for viral entry, replication, and the processing of NP for presentation as the NP (147-155) epitope. |
| Targeted Gene Knockout | Specific genes identified in screens (e.g., components of the immunoproteasome or peptide transporters like TAP) are knocked out to confirm their role. | Allows for detailed mechanistic studies on how the NP protein is degraded and how the NP (147-155) peptide is loaded onto MHC class I molecules. |
| CRISPR Activation (CRISPRa) | A modified Cas9 protein that cannot cut DNA but is fused to a transcriptional activator is used to turn on specific genes. | Can be used to study the effect of overexpressing certain host factors, such as antiviral restriction factors, on NP (147-155) presentation and T-cell recognition. |
Systems Vaccinology and Immunoinformatics for Optimizing NP (147-155)-Based Immunogens
Developing a truly universal influenza vaccine based on conserved epitopes like NP (147-155) requires a holistic and data-driven approach. Systems vaccinology and immunoinformatics provide the necessary tools for this complex task.
Systems Vaccinology integrates multi-omics data (e.g., genomics, transcriptomics, proteomics) with immunological assays to gain a comprehensive understanding of the immune response to vaccination. nih.govsemanticscholar.org By analyzing molecular signatures in the blood shortly after vaccination, researchers can identify early predictive markers of a strong and durable immune response. nih.gov This approach can be used to evaluate different vaccine formulations containing the NP (147-155) epitope, helping to select for adjuvants or delivery systems that induce the optimal type of T-cell response (e.g., long-lived memory T-cells).
Immunoinformatics uses computational tools to predict and analyze T-cell epitopes from protein sequence data. researchgate.net While NP (147-155) is a known epitope, immunoinformatics can be used to predict its binding affinity to a wide range of human MHC molecules (HLA types), helping to ensure a potential vaccine would have broad population coverage. Furthermore, these tools can screen for other conserved epitopes in influenza proteins that could be combined with NP (147-155) to create a multi-epitope immunogen that stimulates both CD8+ and CD4+ T-cells, leading to a more robust and effective immune response. researchgate.net
Exploration of NP (147-155) in the Context of Non-Influenza Pathogen Immunity or Autoimmunity
The phenomenon of T-cell cross-reactivity, where a T-cell receptor recognizes more than one specific epitope, is a double-edged sword. While it can provide heterologous immunity against different pathogens, it can also be a mechanism for triggering autoimmune diseases through molecular mimicry. nih.gov
Molecular mimicry occurs when a peptide from a pathogen is structurally similar to a self-peptide from the host. mdpi.com A T-cell response generated against the pathogen peptide—for example, NP (147-155)—could then mistakenly attack host cells presenting the similar self-peptide, leading to autoimmune tissue damage. mdpi.com Associations have been reported between influenza infection and various autoimmune diseases. frontiersin.org For instance, some research suggests a potential cross-reactivity between influenza NP epitopes and self-antigens like hypocretin (orexin), which could be a contributing factor to the development of narcolepsy in genetically susceptible individuals following infection or vaccination. mdpi.com Studying the potential for NP (147-155) to activate autoreactive T-cells is a critical area of research for ensuring the safety of any vaccine candidate based on this epitope.
| Condition | Proposed Mechanism | Relevance to Influenza NP (147-155) |
| Type 1 Diabetes | T-cells targeting viral proteins may cross-react with proteins expressed by pancreatic β-cells, such as glutamic acid decarboxylase (GAD65). mdpi.com | Studies investigate whether T-cells specific for conserved influenza epitopes like NP (147-155) show any cross-reactivity with pancreatic autoantigens. |
| Narcolepsy | Molecular mimicry between an influenza epitope (potentially from NP) and the neurotransmitter hypocretin (orexin) is hypothesized to trigger an autoimmune attack on hypocretin-producing neurons. mdpi.com | Research focuses on screening NP (147-155)-specific T-cells for their potential to recognize and react to hypocretin-derived peptides. |
| Guillain-Barré Syndrome (GBS) | An aberrant immune response to an infection generates antibodies or T-cells that cross-react with components of the peripheral nervous system. frontiersin.org | While more commonly associated with other pathogens, investigating T-cell cross-reactivity from influenza epitopes is part of understanding infection-induced autoimmunity. |
Q & A
Q. What is the structural and functional basis of Influenza NP (147-155) as a cytotoxic T lymphocyte (CTL) epitope?
Influenza NP (147-155) is a 9-amino acid peptide derived from the nucleoprotein of influenza A virus. It is a H-2Kᵈ-restricted epitope in murine models, enabling recognition by CD8+ T cells via MHC class I molecules . Its sequence (Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val) is critical for MHC binding and T cell receptor engagement. Experimental validation involves pulsing target cells (e.g., P815 cells) with the peptide and measuring CTL-mediated lysis using chromium-51 release assays .
Q. How can researchers verify the specificity of CTL responses to NP (147-155) in vivo?
Use gene gun immunization with plasmid DNA encoding the NP epitope. Coating gold beads with plasmids expressing NP (147-155) and costimulatory molecules (e.g., B7.2) enhances dendritic cell presentation, priming epitope-specific CTLs. Flow cytometry with MHC tetramers or intracellular cytokine staining confirms T cell specificity .
Q. What quality control measures are essential for synthesizing NP (147-155)?
Ensure peptide purity (>98%) via HPLC and mass spectrometry. Store lyophilized peptides at -20°C in anhydrous solvents (e.g., DMSO) to prevent degradation. For in vivo use, confirm endotoxin levels (<0.1 EU/µg) .
Advanced Research Questions
Q. How do flanking sequences influence the processing and presentation of NP (147-155)?
Flanking residues adjacent to NP (147-155) can enhance or inhibit proteasomal cleavage and MHC loading. For example, adding residues 157-158 (Ala-Pro) disrupts epitope presentation by promoting proteasomal destruction. Conversely, truncating flanking sequences to create a "minigene" (e.g., Met followed by NP 147-155) improves epitope accessibility. Use recombinant vaccinia viruses expressing NP variants with point mutations (e.g., Ala146Pro) to study these effects in vitro and in vivo .
Q. Why do some NP (147-155) plasmid DNA constructs fail to induce CTL responses, and how can this be overcome?
Nonimmunogenic NP mutants (e.g., NPₒ with three distal amino acid changes) exhibit poor epitope presentation. Codon optimization or coexpression with costimulatory molecules (B7.2) or cytokines (GM-CSF, IL-12) restores CTL responses. Intramuscular DNA immunization with these constructs enhances dendritic cell cross-priming .
Q. What experimental models resolve contradictions in MHC restriction (H-2Kᵈ vs. H2-Dᵇ) for NP (147-155)?
MHC restriction varies by strain: H-2Kᵈ is used in BALB/c mice, while H2-Dᵇ applies to C57BL/6 models. Validate restriction using MHC knockout mice or competitive inhibition assays with blocking antibodies. For example, NP (147-155) presented by H2-Dᵇ in C57BL/6 mice requires confirmatory ELISPOT assays with syngeneic antigen-presenting cells .
Q. How can proteasome inhibitors clarify mechanisms of NP (147-155) epitope processing?
The peptide aldehyde LLnL inhibits proteasomal degradation of NP (147-155) in cells expressing flanking mutations (e.g., Ala146Pro). LLnL treatment rescues epitope presentation, confirming that mutations enhance proteasomal destruction rather than impairing TAP transport. Use immunofluorescence or Western blotting to track peptide stability .
Data Analysis and Technical Challenges
Q. How should researchers address discrepancies in NP (147-155) immunogenicity across studies?
Variability arises from differences in peptide synthesis (e.g., purity, solubility), adjuvant use, or mouse genetic backgrounds. Standardize protocols using:
Q. What bioinformatics tools predict NP (147-155)-like epitopes in emerging influenza strains?
Use NetMHCpan or IEDB algorithms to screen viral proteomes for conserved epitopes with H-2Kᵈ/Dᵇ binding affinity. Cross-reference with structural data (e.g., X-ray crystallography of NP-MHC complexes) to prioritize candidates for empirical validation .
Ethical and Data Management Considerations
Q. How are human subject data managed in studies reusing NP (147-155) clinical samples?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and ethical guidelines (e.g., Australian Code for Responsible Research Conduct). De-identify data linked to patient demographics or outcomes. Use secure platforms (HL7, LOINC standards) for real-time reporting to public health agencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
